molecular formula C14H17N3O2S B5693332 4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine

4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine

Cat. No.: B5693332
M. Wt: 291.37 g/mol
InChI Key: MVYCGBPOALQZPP-UHFFFAOYSA-N
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Description

4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine is a complex organic compound that features a pyridine ring substituted with a dimethylsulfamoylamino group

Properties

IUPAC Name

4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-17(2)20(18,19)16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYCGBPOALQZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine typically involves the reaction of 4-(dimethylsulfamoylamino)benzyl chloride with pyridine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylsulfamoylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine (DMAP): A widely used catalyst in organic synthesis, known for its nucleophilic properties.

    4-(methylsulfamoylamino)phenyl]methyl]pyridine: A structurally similar compound with different substituents, leading to variations in reactivity and applications.

Uniqueness

4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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